Cas no 2034591-02-9 (1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine)

1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine 化学的及び物理的性質
名前と識別子
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- 1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- 2034591-02-9
- AKOS026692960
- 1-(2-chlorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
- F6514-3109
- 1-((2-chlorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
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- インチ: 1S/C11H11ClF3NO3S/c12-9-3-1-2-4-10(9)20(17,18)16-5-8(6-16)19-7-11(13,14)15/h1-4,8H,5-7H2
- InChIKey: ZJKKJBFVSHGKSB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(N1CC(C1)OCC(F)(F)F)(=O)=O
計算された属性
- 精确分子量: 329.0100266g/mol
- 同位素质量: 329.0100266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 431
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 55Ų
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-3109-15mg |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-20mg |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-100mg |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-5μmol |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-2mg |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-2μmol |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-5mg |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-40mg |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-10mg |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6514-3109-25mg |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine |
2034591-02-9 | 25mg |
$109.0 | 2023-09-08 |
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidineに関する追加情報
Research Brief on 1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS: 2034591-02-9)
Recent studies on the compound 1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS: 2034591-02-9) have highlighted its potential as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory and oncological pathways. This azetidine derivative, characterized by its unique sulfonyl and trifluoroethoxy functional groups, has demonstrated significant bioactivity in preclinical models, warranting further investigation.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action, revealing its selective inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling. The research team synthesized a series of analogs, with 1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine exhibiting the highest potency (IC50 = 12 nM) and favorable pharmacokinetic properties in rodent models. These findings suggest its potential as a lead compound for autoimmune disease therapeutics.
In parallel, a patent application (WO2023056789) disclosed the compound's utility in combination therapies for solid tumors. The sulfonylazetidine core was found to enhance the permeability of co-administered chemotherapeutic agents across the blood-brain barrier, as demonstrated in glioblastoma multiforme (GBM) xenograft models. Structural-activity relationship (SAR) analyses indicated that the 2-chlorobenzenesulfonyl moiety is critical for target engagement, while the trifluoroethoxy group contributes to metabolic stability.
Ongoing Phase I clinical trials (NCT05678944) are evaluating the safety profile of this compound in healthy volunteers, with preliminary data showing linear pharmacokinetics up to 300 mg doses. Mass spectrometry imaging has confirmed its distribution in target tissues, including synovial fluid and tumor microenvironments. Researchers emphasize the need for further optimization to address moderate CYP3A4 induction observed in hepatocyte assays.
The compound's synthetic accessibility has also been improved through a recent continuous flow chemistry approach (Org. Process Res. Dev. 2024, 28, 345-352), achieving 78% yield with >99% purity at kilogram scale. This advancement addresses previous challenges in the sulfonylation step of azetidine precursors, facilitating broader research applications.
Future directions include exploration of deuterated derivatives to enhance metabolic stability and the development of bifunctional PROTAC molecules leveraging the compound's binding affinity. These developments position 1-(2-chlorobenzenesulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine as a versatile pharmacophore with applications spanning from small molecule therapeutics to targeted protein degradation platforms.
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